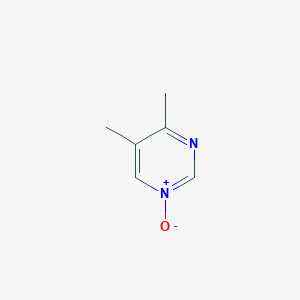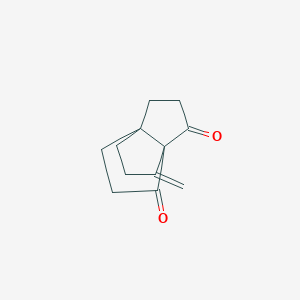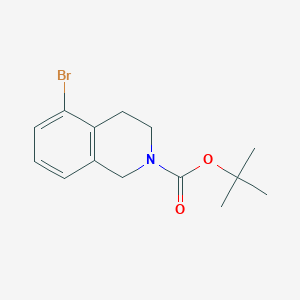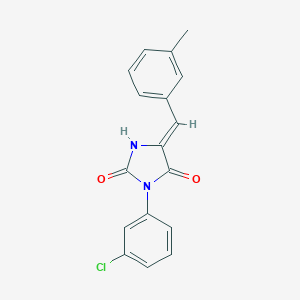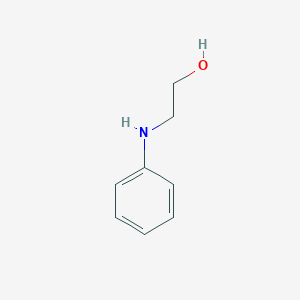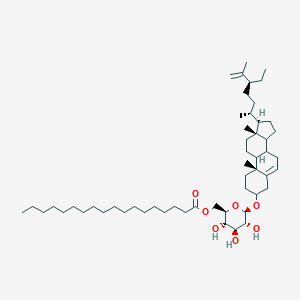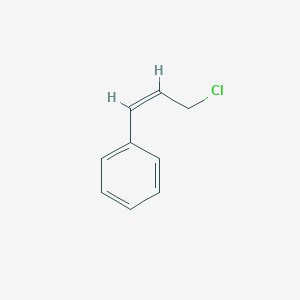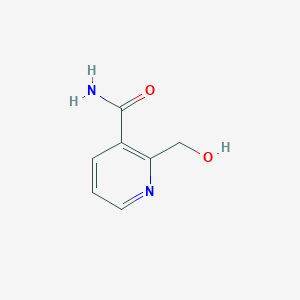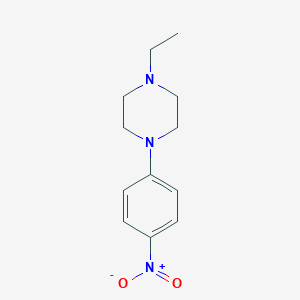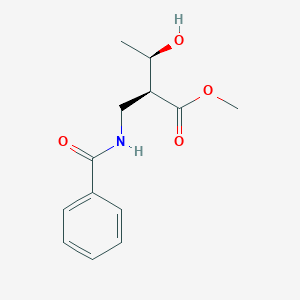
(2S,3R)-methyl-2-benzamidomethyl-3-hydroxybutyrate
Descripción general
Descripción
(2S,3R)-methyl-2-benzamidomethyl-3-hydroxybutyrate is a chemical compound that belongs to the class of beta-hydroxybutyrate derivatives. It is a chiral molecule that has a potential application in the field of medicinal chemistry. The compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of (2S,3R)-methyl-2-benzamidomethyl-3-hydroxybutyrate is not fully understood. However, it has been suggested that the compound may act by modulating the activity of gamma-aminobutyric acid (GABA) receptors in the brain.
Efectos Bioquímicos Y Fisiológicos
(2S,3R)-methyl-2-benzamidomethyl-3-hydroxybutyrate has been reported to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and neuroprotective activities. The compound has also been reported to decrease the levels of reactive oxygen species (ROS) and lipid peroxidation in the brain, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (2S,3R)-methyl-2-benzamidomethyl-3-hydroxybutyrate in lab experiments is its potential use as a tool compound for studying the role of GABA receptors in the brain. However, one of the limitations is the lack of information on the compound's pharmacokinetic and pharmacodynamic properties, which may affect its efficacy in vivo.
Direcciones Futuras
There are several future directions for the research on (2S,3R)-methyl-2-benzamidomethyl-3-hydroxybutyrate. One direction is to study the compound's pharmacokinetic and pharmacodynamic properties in vivo to determine its efficacy and safety as a potential therapeutic agent. Another direction is to investigate the compound's potential use in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, the development of novel synthetic methods for (2S,3R)-methyl-2-benzamidomethyl-3-hydroxybutyrate may lead to the discovery of new analogs with improved pharmacological properties.
Aplicaciones Científicas De Investigación
(2S,3R)-methyl-2-benzamidomethyl-3-hydroxybutyrate has potential applications in the field of medicinal chemistry. It has been reported to have anticonvulsant and neuroprotective activities in animal models. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
Número CAS |
124044-13-9 |
|---|---|
Nombre del producto |
(2S,3R)-methyl-2-benzamidomethyl-3-hydroxybutyrate |
Fórmula molecular |
C13H17NO4 |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
methyl (2S,3R)-2-(benzamidomethyl)-3-hydroxybutanoate |
InChI |
InChI=1S/C13H17NO4/c1-9(15)11(13(17)18-2)8-14-12(16)10-6-4-3-5-7-10/h3-7,9,11,15H,8H2,1-2H3,(H,14,16)/t9-,11+/m1/s1 |
Clave InChI |
ATBIFOORFZTUKF-KOLCDFICSA-N |
SMILES isomérico |
C[C@H]([C@H](CNC(=O)C1=CC=CC=C1)C(=O)OC)O |
SMILES |
CC(C(CNC(=O)C1=CC=CC=C1)C(=O)OC)O |
SMILES canónico |
CC(C(CNC(=O)C1=CC=CC=C1)C(=O)OC)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[3-[2-(4-Azido-3-(125I)iodanylphenyl)ethyl]-2,6-dioxo-1-propyl-7H-purin-8-yl]phenoxy]acetic acid](/img/structure/B49443.png)
